molecular formula C9H13NO B2776407 Benzyl(ethoxy)amine CAS No. 54615-11-1

Benzyl(ethoxy)amine

Cat. No.: B2776407
CAS No.: 54615-11-1
M. Wt: 151.209
InChI Key: GZFYXELLCJAYIK-UHFFFAOYSA-N
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Description

Benzyl(ethoxy)amine, also known by its IUPAC name N-benzyl-O-ethylhydroxylamine, is an organic compound with the molecular formula C9H13NO It is characterized by the presence of a benzyl group attached to an ethoxyamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(ethoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl nitrite under acidic conditions. The reaction proceeds as follows:

C6H5CH2NH2+C2H5ONOC6H5CH2N(OCH2CH3)+H2O\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{ONO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(OCH}_2\text{CH}_3) + \text{H}_2\text{O} C6​H5​CH2​NH2​+C2​H5​ONO→C6​H5​CH2​N(OCH2​CH3​)+H2​O

Another method involves the reduction of benzylidene ethylamine using sodium borohydride in ethanol. This method provides a high yield of the desired product under mild conditions.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic hydrogenation of benzylidene ethylamine in the presence of a palladium catalyst. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl(ethoxy)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl(ethoxy)nitrosoamine using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to this compound hydrochloride using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium ethoxide, ethanol.

Major Products Formed

    Oxidation: Benzyl(ethoxy)nitrosoamine.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, benzyl(ethoxy)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their activity against certain types of cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is employed in the production of polymers, resins, and coatings due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

    Ethoxyamine: Lacks the benzyl group, limiting its applications in organic synthesis.

    Benzylhydroxylamine: Similar structure but with a hydroxyl group instead of an ethoxy group.

Uniqueness

Benzyl(ethoxy)amine is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to form stable complexes with biomolecules makes it valuable in biochemical research and pharmaceutical development.

Properties

IUPAC Name

N-ethoxy-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYXELLCJAYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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